![molecular formula C23H26F2N2O3 B2555033 2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921811-31-6](/img/structure/B2555033.png)
2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Energetic Multi-component Molecular Solids
A study on tetrafluoroterephthalic acid and its novel crystals with a series of N-containing heterocycles demonstrates the significance of hydrogen bonds in assembling molecules into larger architectures. The research highlights the importance of strong N–H⋯O, O–H⋯O hydrogen bonds, and weak C–H⋯O and C–H⋯F interactions in forming supramolecular structures, which are crucial for developing advanced materials with potential applications in various scientific fields, including materials science and engineering (Wang et al., 2014).
Antimicrobial Agents
Another study involved the synthesis of novel analogs targeting antibacterial activities, showcasing the process of designing, synthesizing, and evaluating compounds for their potential as antibacterial agents. This research underscores the continuous need for new antimicrobial compounds in response to evolving bacterial resistance, highlighting the role of chemical synthesis in developing new therapeutic agents (Palkar et al., 2017).
Heterocyclic Synthesis
Research on the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids illustrates the fusion of heterocyclic chemistry and computational studies to create compounds with potential applications in pharmacology and materials science. The study combines synthetic chemistry with computational methods to predict the molecular structure, reactivity, and properties of new compounds, showcasing the interdisciplinary nature of modern chemical research (Almansour et al., 2016).
Palladium-Catalyzed Heteroannulation
A study on the palladium-catalyzed [5 + 2] heteroannulation of phenethylamides with 1,3-dienes to produce 3-benzazepines demonstrates advanced synthetic methodologies for constructing complex molecular architectures. This research highlights the role of catalysis in enabling efficient and selective chemical transformations, essential for the synthesis of molecules with potential applications in medicinal chemistry and drug development (Velasco-Rubio et al., 2020).
Novel Synthesis Approaches
The development of a solventless, metal-free synthesis route for the antiepileptic drug rufinamide and its analogues showcases innovation in green chemistry and pharmaceutical synthesis. This study presents a more sustainable and environmentally friendly approach to drug synthesis, emphasizing the importance of developing cleaner and more efficient synthetic methods (Bonacorso et al., 2015).
properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N2O3/c1-14(2)10-11-27-18-9-8-15(12-19(18)30-13-23(3,4)22(27)29)26-21(28)20-16(24)6-5-7-17(20)25/h5-9,12,14H,10-11,13H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNGPRPEHYTIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.